1-Ethoxy-4-(7-methyloctyl)benzene

Description

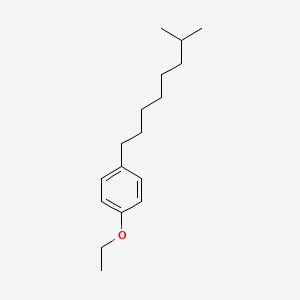

1-Ethoxy-4-(7-methyloctyl)benzene is a substituted aromatic compound featuring an ethoxy group (–OCH₂CH₃) at the 1-position and a branched 7-methyloctyl chain (–(CH₂)₆CH(CH₃)) at the 4-position of the benzene ring. This structure combines hydrophobic alkyl chains with an electron-donating ethoxy group, influencing its physicochemical properties, such as solubility, polarity, and interaction with surfaces.

Propriétés

IUPAC Name |

1-ethoxy-4-(7-methyloctyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-4-18-17-13-11-16(12-14-17)10-8-6-5-7-9-15(2)3/h11-15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTXCPKNZUZNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellowish liquid; [BASF MSDS] | |

| Record name | Nonoxynol-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

37205-87-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(isononylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(isononylphenyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Biochimique

Biochemical Properties

1-Ethoxy-4-(7-methyloctyl)benzene plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. The compound’s hydrophobic nature, due to the long alkyl chain, suggests that it is more soluble in organic solvents than in water. This property allows it to interact with hydrophobic regions of proteins and enzymes, potentially altering their activity. For instance, it may interact with enzymes involved in lipid metabolism, such as lipases, by binding to their hydrophobic active sites and modulating their catalytic activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes, due to its hydrophobic nature, can affect membrane fluidity and permeability, thereby influencing cell signaling pathways. Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The ethoxy group can participate in hydrogen bonding with amino acid residues in proteins, while the 7-methyloctyl group can engage in hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound may influence gene expression by binding to DNA or RNA, altering the transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into smaller molecules, which could have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it could exhibit toxic or adverse effects. For example, high doses of the compound may disrupt cellular membranes, leading to cell death or apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the ethoxy group, leading to the formation of phenolic metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse through cell membranes and accumulate in lipid-rich regions. Transporters such as ATP-binding cassette (ABC) transporters may facilitate its movement across cellular membranes, while binding proteins can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct the compound to these compartments, affecting its activity and function within the cell.

Activité Biologique

1-Ethoxy-4-(7-methyloctyl)benzene, also known by its CAS number 37205-87-1, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with an ethoxy group and a long alkyl chain. This structure contributes to its hydrophobic character, which influences its interaction with biological membranes and proteins.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the ethoxy group may enhance solubility in lipid membranes, facilitating membrane disruption in microbial cells.

- Cytotoxic Effects : Preliminary studies suggest cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of oxidative phosphorylation (OXPHOS), a critical energy-producing pathway in cancer cells .

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular membranes and specific molecular targets:

- Membrane Disruption : The hydrophobic nature allows the compound to integrate into lipid bilayers, potentially altering membrane integrity and function.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with energy production in cancer cells .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human pancreatic cancer cells (MIA PaCa-2). The compound exhibited an IC50 value of approximately 15 μM, indicating significant cytotoxic potential.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting moderate antimicrobial activity.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Ethoxy-4-(7-methyloctyl)benzene has the molecular formula . The compound features a benzene ring substituted with an ethoxy group and a bulky 7-methyloctyl group, which influences its physical and chemical properties, such as reactivity and solubility. The presence of the bulky alkyl substituent contributes to steric hindrance, which can affect interactions with other molecules.

Flavoring Agent

One of the primary applications of this compound is as a flavoring agent. Its structural similarity to anethole, a well-known flavoring compound, suggests it may impart similar sensory characteristics. The compound has been noted for its potential use in flavoring food and beverages, including:

- Non-alcoholic and alcoholic beverages

- Ice creams

- Confectionery

- Pastries

- Chewing gum

- Toothpastes

- Mouthwashes

- Spice mixes

The compound's stability in various media makes it a suitable alternative to other flavoring agents .

Fragrance Applications

Due to its pleasant aroma reminiscent of anise, this compound is also considered for use in fragrance formulations. Its stability in acidic mixtures enhances its utility in cosmetic products and technical applications where fragrance retention is crucial .

Chemical Synthesis

The synthesis of this compound typically involves alkylation reactions or etherification processes. These methods can be optimized based on various reaction conditions such as temperature and solvent choice. The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemical research and industrial applications .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

The ethoxy group and alkyl/alkynyl substituents significantly alter molecular properties. A comparison with 1-Ethoxy-4-((4-ethylphenyl)ethynyl)benzene () highlights key differences:

<sup>†</sup> Estimated based on structural analogs and computational models.

- Lipophilicity : The 7-methyloctyl chain in this compound increases LogP compared to the shorter ethynyl substituent in 1-Ethoxy-4-((4-ethylphenyl)ethynyl)benzene, enhancing its hydrophobicity.

Electronic and Surface Interaction Properties

Studies on benzene adsorption on platinum (Pt) surfaces () reveal that substituents alter adsorption behavior. For example:

Fragmentation Behavior Under Electron Impact

ESD studies on condensed benzene () demonstrate that substituents influence fragmentation pathways:

- Mechanisms : Dominant fragmentation mechanisms include dipolar dissociation (DD) and dissociative electron attachment (DEA). Substituted benzenes with bulky groups (e.g., 7-methyloctyl) may exhibit suppressed ion desorption yields due to reduced charge delocalization .

- Energy Dependence : Both anion and cation yields for substituted benzenes show maxima at ~500 eV electron energy, similar to pure benzene, but with altered thresholds due to substituent-induced electronic effects .

Research Findings and Implications

Key Differences in Reactivity

- Synthetic Applications : The 7-methyloctyl chain’s steric bulk may hinder electrophilic substitution reactions compared to smaller substituents, directing reactivity to specific ring positions.

- Catalytic Interactions : On Pt surfaces, alkyl-substituted benzenes exhibit weaker adsorption than planar aromatic systems, impacting their role in catalytic processes .

Stability and Environmental Behavior

- Degradation Pathways : Electron-induced fragmentation () may differ due to the alkyl chain’s radical stabilization effects, favoring C–C bond cleavage over ring-opening reactions.

Méthodes De Préparation

Etherification of 4-(7-Methyloctyl)phenol with Ethylating Agents

The primary and most direct route to 1-ethoxy-4-(7-methyloctyl)benzene involves the etherification of the corresponding phenol, 4-(7-methyloctyl)phenol, with ethylating agents such as diethyl sulfate or ethyl halides under basic conditions.

Reaction Overview

- Starting material: 4-(7-methyloctyl)phenol

- Ethylating agents: Diethyl sulfate or ethyl halides (e.g., ethyl bromide)

- Base: Aqueous sodium hydroxide or other strong bases

- Solvent: Organic solvents such as toluene or benzene derivatives

- Temperature: Typically 40–50°C for several hours

- Work-up: Extraction with organic solvents, washing with aqueous base, and purification by distillation

This method is analogous to the preparation of 1-ethoxy-4-ethylbenzene, where 4-ethylphenol is etherified with diethyl sulfate in aqueous sodium hydroxide solution at about 40–50°C for 6 hours, yielding the ether in 73% yield after distillation. By analogy, substituting the ethyl group with the 7-methyloctyl group on the phenol should follow similar conditions.

Reaction Conditions and Solvent Effects

- The reaction is carried out in the presence of aqueous sodium hydroxide to deprotonate the phenol, generating the phenolate ion, which then attacks the ethylating agent.

- Organic solvents such as toluene, ethylbenzene, or xylenes are preferred to dissolve the hydrophobic phenol and product.

- Temperature control is crucial to avoid side reactions and maintain high purity.

- The reaction mixture is stirred for several hours (typically 6 hours), followed by aqueous work-up and extraction.

Use of Aromatic and Non-Aromatic Solvents in Etherification

Patent WO2016071243A1 describes a process for preparing halogenated alkenone ethers but provides insights into solvent selection for etherification reactions of aromatic compounds, which can be extrapolated to the preparation of this compound.

Solvent Selection

| Solvent Type | Examples | Notes |

|---|---|---|

| Aromatic solvents | Toluene, ethylbenzene, o-xylene, m-xylene, p-xylene, chlorobenzene | Preferred solvents for aromatic substrates; good solubility for reactants and products |

| Non-aromatic solvents | Hexane, cyclohexane, methylcyclohexane | Used when aromatic solvents are unsuitable; lower polarity |

The reaction temperature ranges broadly from 15°C to 150°C, often aligned with the reflux temperature of the chosen solvent. For etherification, temperatures between 40°C and 120°C are common to optimize reaction rate and selectivity.

Alternative Alkylation via One-Pot Multi-Step Synthesis

Although primarily focused on indole derivatives, the one-pot synthesis strategy involving nucleophilic substitution of hydroxy groups with alkyl halides under basic conditions provides a conceptual framework for synthesizing alkoxyarenes.

- The process involves reduction, condensation, and nucleophilic alkylation steps in a single pot.

- Alkylation of hydroxy groups is facilitated by bases such as DBU.

- Primary alcohols and alkyl halides yield good to moderate yields (18–52%) for similar alkoxy compounds.

This approach suggests that this compound could be synthesized by alkylation of a hydroxy-substituted aromatic intermediate with ethyl halide under optimized conditions.

Purification and Yield Considerations

- After reaction completion, the mixture is typically diluted with water and extracted with organic solvents like benzene or gasoline.

- The organic phases are washed with aqueous base to remove residual phenols and impurities.

- Final purification is achieved by fractional distillation under reduced pressure to obtain a colorless liquid product with high purity.

- Yields of etherification reactions using diethyl sulfate and aqueous sodium hydroxide are reported around 70–75% for similar compounds.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions for this compound Preparation |

|---|---|

| Starting material | 4-(7-methyloctyl)phenol |

| Ethylating agent | Diethyl sulfate or ethyl halide |

| Base | Aqueous sodium hydroxide (10% w/w) |

| Solvent | Toluene or ethylbenzene |

| Temperature | 40–50°C for 6 hours |

| Reaction time | 6 hours |

| Work-up | Addition of water, extraction with organic solvent, washing with aqueous base |

| Purification | Fractional distillation under reduced pressure |

| Yield | Approx. 70–75% (based on analogous compounds) |

Research Findings and Notes

- The etherification method using diethyl sulfate is well-established for producing para-substituted ethoxybenzenes with high purity and good yields.

- Solvent choice significantly affects reaction efficiency and product purity; aromatic solvents like toluene are preferred for their ability to dissolve aromatic substrates and maintain reaction homogeneity.

- The reaction temperature should be carefully controlled to prevent side reactions or decomposition.

- The product this compound, due to its long alkyl chain, may require adjustments in solvent volume and stirring efficiency to ensure complete reaction.

- Alternative alkylation methods involving alkyl halides and bases in one-pot procedures may offer routes for derivative synthesis but require optimization for this specific compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Ethoxy-4-(7-methyloctyl)benzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95/P1 respirators if ventilation is insufficient .

- Ventilation : Maintain fume hoods for synthesis or handling steps to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- First Aid : For skin contact, wash immediately with soap and water. For ingestion, do not induce vomiting; seek medical attention with compound details .

Q. What are the foundational steps for synthesizing this compound?

- Methodological Answer :

- Key Reactions :

Ethynyl Intermediate Formation : Couple a phenylacetylene derivative (e.g., 4-bromo-1-ethoxybenzene) with a 7-methyloctyl halide using a palladium catalyst under inert conditions.

Ethoxylation : Introduce the ethoxy group via nucleophilic substitution, optimizing reaction time (12–24 hrs) and temperature (60–80°C) for yield (>75%) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Comparative MIC Analysis : Test the compound against standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli) using serial dilution assays. Compare results with structurally similar compounds like bis(7-methyloctyl) phthalate (MIC range: 35–70 µg/mL) to identify structure-activity trends .

- Data Normalization : Account for variations in experimental conditions (e.g., solvent choice, incubation time) by replicating studies under controlled parameters .

Q. What methodologies are recommended for resolving gaps in toxicological data for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to assess viability at concentrations ≤100 µM.

- Ecotoxicity Assessment : Employ Daphnia magna or algal growth inhibition tests to evaluate environmental impact, referencing pheromone studies using 7-methyloctyl derivatives in ecological monitoring .

- Biomarker Identification : Apply LC-MS/MS to identify metabolites in rodent models, focusing on hepatic and renal pathways .

Q. How can crystallographic data improve the structural characterization of this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤1.0 Å) to resolve alkyl chain conformations. Address twinning or disorder by adjusting occupancy parameters .

- Electron Density Maps : Compare experimental data with DFT-calculated structures to validate bond lengths and angles, particularly for the ethoxy and 7-methyloctyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.